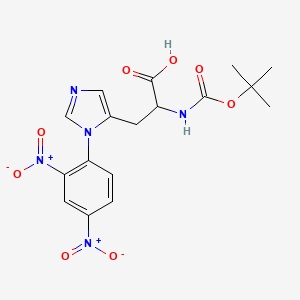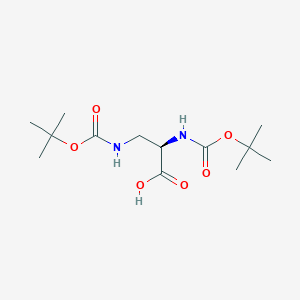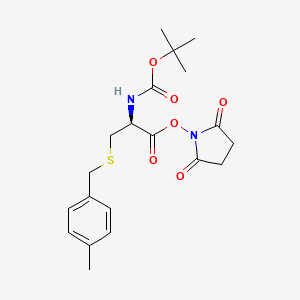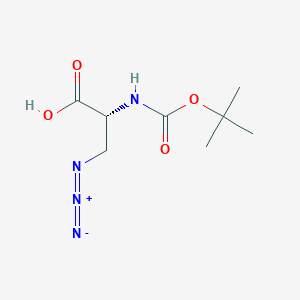
246256-50-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
246256-50-8 is a chemical compound with a wide range of applications in the scientific and industrial world. It is a white crystalline solid with a molecular weight of 437.4 g/mol. This compound is used for the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst. It is also used in the production of pharmaceuticals, dyes, and other materials.
Scientific Research Applications
Advancements in Nanoparticle Synthesis
Recent advancements in liquid-phase syntheses of inorganic nanoparticles underscore the significance of novel materials in scientific research. The electronic industry, for example, has seen a rapid evolution thanks to discoveries in new semiconducting materials, transitioning from vacuum tubes to the sophisticated chips of today. This progression highlights the critical role of materials research, including compounds such as "246256-50-8", in driving technological advancements and fostering synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Enhancing Data Sharing in Scientific Research
Data sharing has become a valuable part of the scientific method, enabling the verification of results and extension of research from prior findings. Despite the importance of data sharing for scientific progress, researchers face challenges such as insufficient time and lack of funding, which hinder their ability to make data electronically available. This aspect of scientific research, including the management and sharing of data associated with compounds like "this compound", is crucial for advancing our understanding and application of scientific discoveries (Tenopir et al., 2011).
Bioinformatics and Toxicogenomics
The field of toxicology has embraced the genomic era, with toxicogenomics emerging as a significant milestone. This discipline combines molecular techniques and bioinformatics to study the effects of toxicants, offering insights into how compounds such as "this compound" interact with biological systems. The integration of engineering and informatics in traditional toxicological research represents a notable advancement in understanding the molecular impact of environmental and chemical exposures (Afshari, Hamadeh, & Bushel, 2011).
Translational Research and Nursing Science
Translational research bridges the gap between basic scientific discoveries and their application in clinical settings. This rapidly expanding field of science applies findings from basic studies, such as those involving "this compound", to improve clinical practices and address complex healthcare challenges. Nurse scientists play a vital role in studying how individuals respond to illness or adapt to changes, utilizing data from clinical settings to inform the design and development of basic and applied research (Grady, 2010).
Hackathons and Accelerating Scientific Discoveries
Hackathons have emerged as a novel means to enhance collaborative science, driving the reproducibility of scientific analyses and fostering peer review before publication. This approach is particularly relevant in the analysis of data generated from research on compounds like "this compound", offering a platform for cross-validating study designs and underlying datasets. Hackathons facilitate a collaborative environment that bridges the traditional divide between data generators and bioinformaticians, accelerating the pace of scientific discoveries (Ghouila et al., 2018).
Mechanism of Action
Target of Action
5(6)-TAMRA SE, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is a fluorescent dye . Its primary targets are biomolecules such as peptides, proteins, nucleotides, and nucleic acids . It is particularly used for labeling antibodies and avidin derivatives in immunochemistry .
Mode of Action
The succinimidyl esters of 5-TAMRA, 6-TAMRA, or the mixed isomers are the primary labeling reagents . They interact with their targets by covalently binding to the amine groups present in these biomolecules . This results in the formation of stable amide bonds, leading to the creation of orange fluorescent bioconjugates .
Biochemical Pathways
The biochemical pathways affected by 5(6)-TAMRA SE are primarily related to the visualization and tracking of the targeted biomolecules . The fluorescence emitted by the TAMRA dye upon excitation allows for the detection and monitoring of these biomolecules in various biological systems .
Pharmacokinetics
It is known that the compound is typically dissolved in dmso for experimental use .
Result of Action
The molecular and cellular effects of 5(6)-TAMRA SE’s action are primarily observed as changes in fluorescence in the presence of the targeted biomolecules . This allows for the visualization and tracking of these molecules in various biological and biochemical assays .
Action Environment
The action, efficacy, and stability of 5(6)-TAMRA SE can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, exposure to light should be minimized to prevent photobleaching and loss of fluorescence .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 246256-50-8 involves the reaction of a benzimidazole derivative with a chloroacetyl chloride derivative.", "Starting Materials": [ "Benzimidazole derivative", "Chloroacetyl chloride derivative" ], "Reaction": [ "The benzimidazole derivative is dissolved in a suitable solvent.", "To this solution, the chloroacetyl chloride derivative is added dropwise with stirring.", "The reaction mixture is heated under reflux for several hours.", "After completion of the reaction, the solvent is removed under reduced pressure.", "The residue is purified by recrystallization or column chromatography to obtain the desired product." ] } | |
CAS RN |
246256-50-8 |
Molecular Formula |
C29H25N3O7 |
Molecular Weight |
1055.066 |
Purity |
97%min |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















